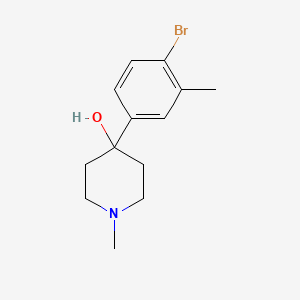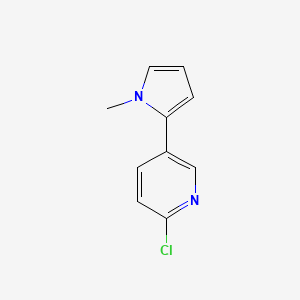
2-Chloro-5-(1-methyl-1H-pyrrol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1-methyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-methyl-1H-pyrrol-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-methyl-1H-pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by nucleophilic substitution on the chloropyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent selection and purification steps are also crucial to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-methyl-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(1-methyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(1H-pyrrol-2-yl)pyridine
- 2-Chloro-5-(1-methyl-1H-pyrrol-3-yl)pyridine
- 2-Chloro-5-(1-ethyl-1H-pyrrol-2-yl)pyridine
Uniqueness
2-Chloro-5-(1-methyl-1H-pyrrol-2-yl)pyridine is unique due to the specific positioning of the methyl group on the pyrrole ring, which can influence its reactivity and binding properties. This structural feature can lead to different biological activities and chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-5-(1-methylpyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H9ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h2-7H,1H3 |
InChI Key |
ZCLSUIFFWIMOKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)
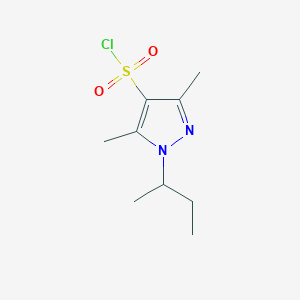

![N-{1-[3-(Trifluoromethyl)phenyl]ethyl}cyclopropanamine](/img/structure/B13223630.png)
![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine](/img/structure/B13223639.png)
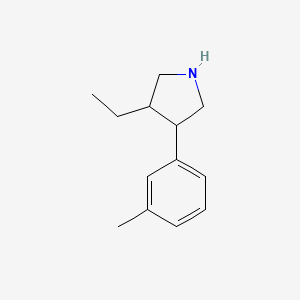
![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)
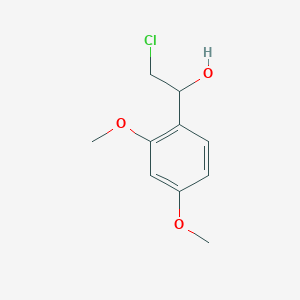
![3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13223658.png)
![3-Amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B13223660.png)
![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)
